molecular formula C8H10INO B13896808 2-Amino-1-(3-iodophenyl)ethanol CAS No. 852392-20-2

2-Amino-1-(3-iodophenyl)ethanol

Cat. No.: B13896808
CAS No.: 852392-20-2
M. Wt: 263.08 g/mol
InChI Key: KWLGIJVZRSRSLB-UHFFFAOYSA-N
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Description

2-Amino-1-(3-iodophenyl)ethanol is an organic compound with the molecular formula C8H10INO It is a derivative of phenylethanol, where the phenyl ring is substituted with an iodine atom at the 3-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-iodophenyl)ethanol can be achieved through several methods. One common approach involves the iodination of 2-Amino-1-phenylethanol. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high selectivity.

Another method involves the reduction of 2-Nitro-1-(3-iodophenyl)ethanol. This can be achieved using reducing agents such as iron powder in the presence of acetic acid or catalytic hydrogenation over palladium on carbon. The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-iodophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation over palladium on carbon.

    Substitution: Sodium thiolate in ethanol or sodium alkoxide in methanol.

Major Products Formed

    Oxidation: 2-Amino-1-(3-iodophenyl)acetone.

    Reduction: 2-Amino-1-(3-iodophenyl)ethane.

    Substitution: 2-Amino-1-(3-thiophenyl)ethanol or 2-Amino-1-(3-alkoxyphenyl)ethanol.

Scientific Research Applications

2-Amino-1-(3-iodophenyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of radiolabeled compounds used in imaging studies.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-iodophenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The amino group can form hydrogen bonds with target proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-phenylethanol
  • 2-Amino-1-(4-iodophenyl)ethanol
  • 2-Amino-1-(3-bromophenyl)ethanol

Uniqueness

2-Amino-1-(3-iodophenyl)ethanol is unique due to the presence of the iodine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to biological targets. Additionally, the specific substitution pattern can affect the compound’s electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

852392-20-2

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

2-amino-1-(3-iodophenyl)ethanol

InChI

InChI=1S/C8H10INO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2

InChI Key

KWLGIJVZRSRSLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(CN)O

Origin of Product

United States

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